

OP-5244: A Technical Guide to its Role in Reversing Immunosuppression

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Compound of Interest

Compound Name: OP-5244

Cat. No.: B15623013

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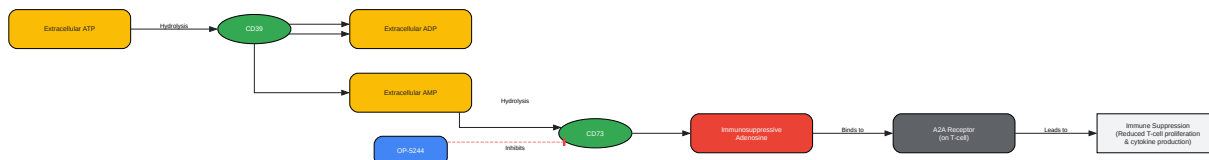
This document provides an in-depth technical overview of **OP-5244**, a potent and orally bioavailable small-molecule inhibitor of CD73. It details the mechanism of action, key experimental data, and methodologies related to its role in reversing immunosuppression in the tumor microenvironment.

Core Mechanism of Action: Inhibition of the Adenosinergic Pathway

OP-5244 functions by targeting and inhibiting the ecto-5'-nucleotidase CD73, a pivotal enzyme in the adenosine signaling pathway.^[1] CD73 is frequently overexpressed on the surface of various cancer cells and immune cells within the tumor microenvironment.^{[2][3]} This enzyme catalyzes the dephosphorylation of extracellular adenosine monophosphate (AMP) into adenosine.^{[1][3]}

Extracellular adenosine is a potent immunosuppressive molecule that signals through A2a and A2b receptors on immune cells, such as T cells, natural killer (NK) cells, and dendritic cells.^[1]^[4] This signaling cascade elevates intracellular cyclic AMP (cAMP) levels, which in turn dampens the anti-tumor immune response by inhibiting T-cell proliferation and cytokine production.^[4] By blocking CD73, **OP-5244** effectively curtails the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor activity of the immune system.^{[2][5]}

Below is a diagram illustrating the adenosinergic pathway and the inhibitory action of **OP-5244**.



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Caption: Signaling pathway of adenosine production and **OP-5244** inhibition.

Quantitative Data on OP-5244 Activity

The following tables summarize the key quantitative data demonstrating the potency and efficacy of **OP-5244** from various preclinical studies.

Table 1: In Vitro Potency of OP-5244

Parameter	Cell Line / System	Value	Reference
IC50 (CD73 Inhibition)	Biochemical Assay	0.25 nM	[5]
EC50 (Adenosine Production Inhibition)	H1568 (NSCLC)	0.79 nM	[5]
EC50 (Adenosine Production Inhibition)	EMT6 (Murine Breast Cancer)	14 nM	[5]
EC50 (AMP Hydrolysis Inhibition)	Human CD8+ T Cells	0.22 nM	[5]

Table 2: In Vivo Efficacy of OP-5244 in Mouse Models

Animal Model	Treatment Regimen	Key Findings	Reference
EMT6 Murine Breast Cancer (BALB/c mice)	150 mg/kg, p.o., twice daily for 16 days	- Increased CD8+ T cell infiltration- Reversal of immunosuppression	[5]
EMT6 Murine Breast Cancer (BALB/c mice)	15 mg/kg/day, s.c. infusion for 13 days	- Significant tumor growth inhibition	[5]
E.G7-OVA Murine T Cell Lymphoma (C57BL/6 mice)	15 mg/kg/day, mini pump infusion	- Anti-tumor effects as a single agent	[6]

Table 3: Pharmacokinetic Properties of OP-5244

Species	Administration	Key Parameters	Reference
Rat	10 mg/kg, p.o.	C _{max} : 0.82 µM AUC: 1.96 µM·h	[5]
Dog	10 mg/kg, p.o.	C _{max} : 1.25 µM AUC: 1.75 µM·h	[5]
Cynomolgus Monkey	10 mg/kg, p.o.	C _{max} : 1.72 µM AUC: 14.2 µM·h	[5]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of **OP-5244**.

In Vitro Adenosine Production Assay

This assay quantifies the ability of **OP-5244** to inhibit the production of adenosine by cancer cells.

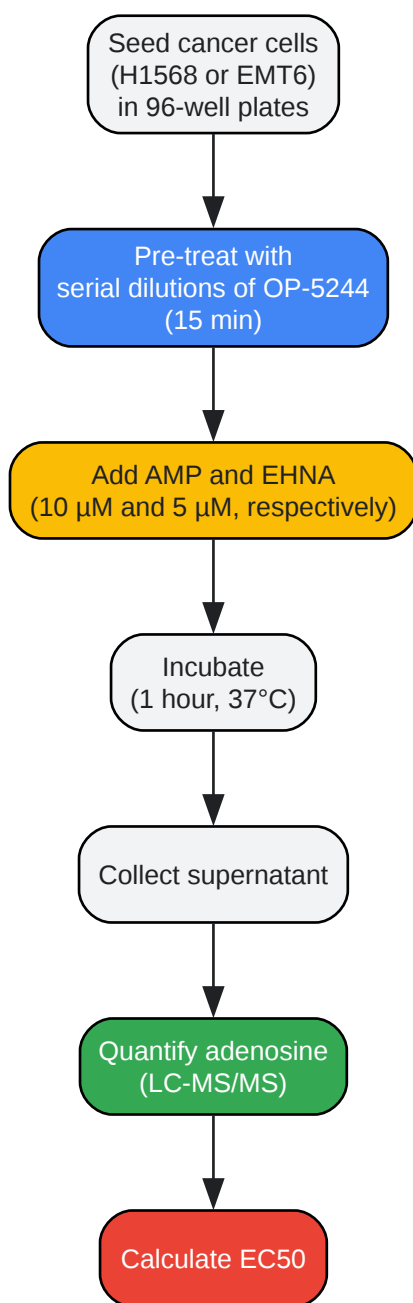
Materials:

- H1568 or EMT6 cancer cell lines

- **OP-5244**
- Adenosine monophosphate (AMP)
- EHNA (adenosine deaminase inhibitor)
- Cell culture medium
- LC-MS/MS system

Protocol:

- Seed H1568 or EMT6 cells in 96-well plates and culture overnight.
- Pre-treat the cells with a serial dilution of **OP-5244** for 15 minutes.
- Add a solution of 10 μ M AMP and 5 μ M EHNA to each well.
- Incubate for 1 hour at 37°C.
- Collect the cell culture supernatant.
- Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.
- Calculate the EC50 value by plotting the adenosine concentration against the log of the **OP-5244** concentration.



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Caption: Workflow for the in vitro adenosine production assay.

CD8+ T-Cell Proliferation Assay

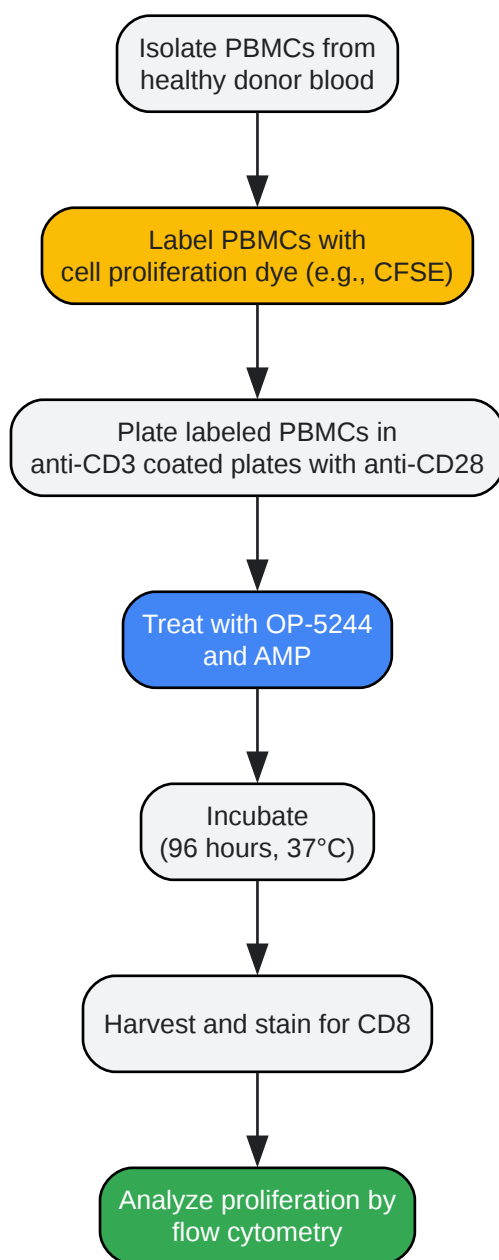
This assay assesses the ability of **OP-5244** to rescue the proliferation of CD8+ T cells from AMP-induced suppression.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- **OP-5244**
- Adenosine monophosphate (AMP)
- Anti-CD3 and anti-CD28 antibodies
- Cell proliferation dye (e.g., CFSE)
- Flow cytometer

Protocol:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.
- Plate the labeled PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.
- Add soluble anti-CD28 antibody to the wells.
- Treat the cells with varying concentrations of **OP-5244** in the presence of a fixed concentration of AMP (to induce suppression).
- Incubate the cells for 96 hours at 37°C in a 5% CO2 incubator.
- Harvest the cells and stain with fluorescently labeled anti-CD8 antibodies.
- Analyze the dilution of the proliferation dye in the CD8+ T cell population using flow cytometry to determine the extent of cell division.



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Caption: Workflow for the CD8+ T-cell proliferation assay.

In Vivo Murine Tumor Model

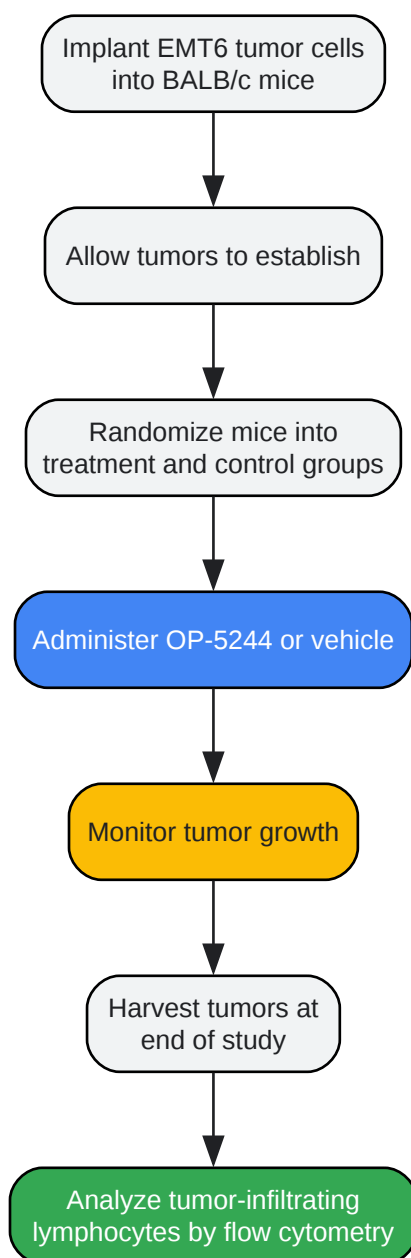
This protocol describes the use of a syngeneic mouse model to evaluate the anti-tumor efficacy of **OP-5244**.

Materials:

- BALB/c mice
- EMT6 murine breast cancer cells
- **OP-5244** formulation for oral or subcutaneous administration
- Calipers for tumor measurement
- Flow cytometry antibodies for immune cell phenotyping

Protocol:

- Implant EMT6 cells subcutaneously into the flank of female BALB/c mice.
- Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment and vehicle control groups.
- Administer **OP-5244** according to the specified dosing regimen (e.g., 150 mg/kg, p.o., twice daily).
- Measure tumor volume with calipers every 2-3 days.
- At the end of the study, euthanize the mice and harvest the tumors.
- Process the tumors to create single-cell suspensions.
- Stain the cells with a panel of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-FoxP3) to analyze the tumor-infiltrating lymphocyte populations by flow cytometry.



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